molecular formula C7H6N4OS2 B11472985 1,3-Bis(1,3-thiazol-2-YL)urea

1,3-Bis(1,3-thiazol-2-YL)urea

Cat. No.: B11472985
M. Wt: 226.3 g/mol
InChI Key: GUKZDIUCKXLTGW-UHFFFAOYSA-N
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Description

1,3-Bis(1,3-thiazol-2-YL)urea is a heterocyclic compound that features two thiazole rings connected by a urea moiety Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1,3-thiazol-2-YL)urea typically involves the reaction of thiazole derivatives with isocyanates or urea derivatives. One common method is the reaction of 2-aminothiazole with phosgene to form the corresponding isocyanate, which then reacts with another molecule of 2-aminothiazole to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,3-thiazol-2-YL)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .

Scientific Research Applications

1,3-Bis(1,3-thiazol-2-YL)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(1,3-thiazol-2-YL)urea involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(1,3-thiazol-2-YL)thiourea: Similar structure but contains a thiourea moiety instead of urea.

    1,3-Bis(1,3-thiazol-2-YL)guanidine: Contains a guanidine moiety instead of urea.

    1,3-Bis(1,3-thiazol-2-YL)carbamate: Contains a carbamate moiety instead of urea.

Uniqueness

1,3-Bis(1,3-thiazol-2-YL)urea is unique due to its specific combination of thiazole rings and urea moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H6N4OS2

Molecular Weight

226.3 g/mol

IUPAC Name

1,3-bis(1,3-thiazol-2-yl)urea

InChI

InChI=1S/C7H6N4OS2/c12-5(10-6-8-1-3-13-6)11-7-9-2-4-14-7/h1-4H,(H2,8,9,10,11,12)

InChI Key

GUKZDIUCKXLTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)NC2=NC=CS2

Origin of Product

United States

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